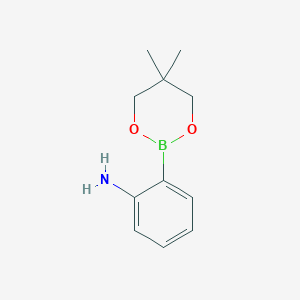
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is an organic compound that features a boron-containing heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid esters. One common method is the reaction of aniline with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalyst under inert atmosphere conditions . The reaction is usually carried out at low temperatures (2-8°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted aniline derivatives .
Scientific Research Applications
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom facilitates the formation of carbon-carbon bonds through cross-coupling reactions. In biological systems, the boron atom can interact with cellular components, making it useful for imaging and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but with a phenyl group instead of an aniline group.
Phenylboronic acid neopentylglycol ester: Another boron-containing compound with similar reactivity.
Uniqueness
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is unique due to its aniline group, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds. This makes it particularly useful in specific organic synthesis reactions and potential therapeutic applications .
Properties
Molecular Formula |
C11H16BNO2 |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline |
InChI |
InChI=1S/C11H16BNO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8,13H2,1-2H3 |
InChI Key |
KXBGADBPBTZIEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)

![7-Methyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110072.png)
![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)



